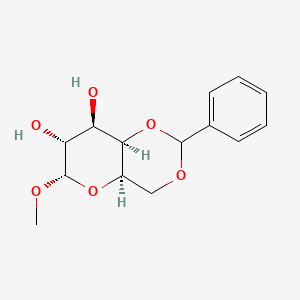

Methyl 4,6-O-benzylidene-a-D-galactopyranoside

描述

Methyl 4,6-O-benzylidene-a-D-galactopyranoside: is a synthetic sugar compound with the molecular formula C14H18O6 and a molecular weight of 282.29 g/mol . It is commonly used as a chiral building block and an intermediate in the preparation of various sugars . This compound is particularly significant in the field of carbohydrate chemistry due to its unique structure and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: Methyl 4,6-O-benzylidene-a-D-galactopyranoside can be synthesized through the reaction of methyl α-D-galactopyranoside with benzaldehyde in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to form the benzylidene acetal. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography.

化学反应分析

Types of Reactions: Methyl 4,6-O-benzylidene-a-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the benzylidene group to a hydroxyl group.

Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Conversion to hydroxyl derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Chiral Building Block in Carbohydrate Synthesis

MBG serves as a crucial chiral building block for synthesizing various complex carbohydrates. Its unique structure, characterized by the benzylidene groups at positions 4 and 6, allows for precise control over the stereochemistry of the final products. This capability is essential for producing specific sugar molecules with desired biological activities, such as disaccharides and oligosaccharides.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Similar benzylidene structure but with glucose | More common in biochemical studies |

| Methyl α-D-galactopyranoside | No benzylidene group | Lacks protective group affecting reactivity |

| Methyl 4-O-benzylidene-α-D-glucopyranoside | Benzylidene at position 4 only | Different reactivity pattern due to position |

| Methyl 2-O-benzylidene-α-D-galactopyranoside | Benzylidene at position 2 | Alters solubility and interaction properties |

Modification of Sugar Molecules

The compound acts as an intermediate for modifying existing sugar molecules. The selective removal or manipulation of the benzylidene group enables researchers to introduce new functionalities into sugar derivatives. This property is particularly valuable for developing novel therapeutic agents or functional materials .

Biological Activities

MBG has demonstrated notable biological activities :

- Antibacterial Properties : Studies indicate that MBG can inhibit the growth of certain bacterial strains, suggesting potential applications in antimicrobial therapies.

- Organogelation : The compound has been explored for its ability to form gels at low concentrations, which can be beneficial in drug delivery systems.

Case Studies and Research Findings

Several studies have highlighted the utility of MBG in various applications:

- Synthesis of Sugar-Linker-Drug Conjugates : Research has shown that MBG can be utilized to create sugar-linker-drug conjugates, which are important for targeted drug delivery systems .

- Regioselective Benzoylation : A study demonstrated an efficient method for regioselective benzoylation of diols and polyols using MBG as a precursor, showcasing its versatility in organic synthesis .

- Galectin Targeting : MBG has been synthesized to design monosaccharide ligands that target galectin proteins involved in bone remodeling, highlighting its potential in treating bone loss diseases .

作用机制

The mechanism of action of methyl 4,6-O-benzylidene-a-D-galactopyranoside involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Methyl 4,6-O-benzylidene-a-D-glucopyranoside: Similar in structure but derived from glucose instead of galactose.

Methyl 4,6-di-O-ethyl-glucoside: Another derivative used in carbohydrate chemistry.

Uniqueness: Methyl 4,6-O-benzylidene-a-D-galactopyranoside is unique due to its specific configuration and reactivity, making it particularly useful in the synthesis of galactose-containing compounds. Its ability to form stable benzylidene acetals also distinguishes it from other similar compounds .

生物活性

Methyl 4,6-O-benzylidene-α-D-galactopyranoside (MBG) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial properties, potential applications in drug delivery, and its role as a synthetic intermediate in carbohydrate chemistry.

Chemical Structure and Properties

Methyl 4,6-O-benzylidene-α-D-galactopyranoside has the molecular formula and a molecular weight of approximately 282.29 g/mol. The compound features a benzylidene group at the 4 and 6 positions of the galactopyranoside structure, which significantly influences its reactivity and biological properties.

Antibacterial Properties

MBG has shown promising antibacterial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting the growth of certain bacterial strains. For instance, research indicates that MBG can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Organogelation

Another significant property of MBG is its ability to act as an organogelator. This characteristic allows it to form gels at low concentrations, which can be beneficial in drug delivery systems. The gelation properties can enhance the solubility and bioavailability of drugs, providing a controlled release mechanism .

Synthesis and Structural Modifications

The synthesis of MBG can be achieved through various methods, including direct acylation techniques that modify the sugar structure to enhance biological activity. These modifications allow researchers to create derivatives with improved pharmacological profiles.

Case Study: Derivatives and Their Activities

Recent studies have focused on synthesizing derivatives of MBG to explore their biological activities further. For example, acyl derivatives were prepared and tested against human pathogens using disk diffusion methods. The results indicated that certain derivatives exhibited enhanced antibacterial activity compared to MBG itself .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of MBG derivatives. Molecular dynamics simulations have been employed to predict how structural changes affect binding affinity and biological efficacy. The findings suggest that specific modifications can lead to improved interactions with target sites in pathogens .

属性

IUPAC Name |

(4aR,6S,7R,8R,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12+,13?,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSWDMJYIDBTMV-CQMHSGHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4288-93-1 | |

| Record name | 4288-93-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of the selective benzoylation of Methyl 4,6-O-benzylidene-α-D-galactopyranoside?

A1: The ability to selectively benzoylate Methyl 4,6-O-benzylidene-α-D-galactopyranoside at either the 2- or 3-position is crucial for synthesizing specific carbohydrate derivatives. [] This selectivity allows chemists to control the reactivity and properties of the resulting molecules, making them valuable building blocks for more complex structures.

Q2: How is Methyl 4,6-O-benzylidene-α-D-galactopyranoside utilized in asymmetric catalysis?

A2: Researchers have synthesized chiral monoaza-15-crown-5 type macrocycles by attaching them to Methyl 4,6-O-benzylidene-α-D-galactopyranoside. [] These crown ethers demonstrate high efficiency as catalysts in asymmetric reactions under mild phase-transfer conditions, yielding Michael adducts and chiral cyclopropane derivatives with excellent enantioselectivities (up to 99% ee).

Q3: Can you explain the regioselective synthesis of vinylic derivatives using Methyl 4,6-O-benzylidene-α-D-galactopyranoside?

A3: Methyl 4,6-O-benzylidene-α-D-galactopyranoside can be regioselectively modified at the C-2-O position to create acrylate and methacrylate derivatives. [] This is achieved by forming a dibutylstannylene acetal intermediate, which directs the subsequent reaction with acryloyl or methacryloyl chloride to the desired position. This method enables the synthesis of valuable monomers for various applications.

Q4: What spectroscopic techniques are commonly employed to characterize Methyl 4,6-O-benzylidene-α-D-galactopyranoside and its derivatives?

A4: Researchers primarily use 1H, 13C, and 2D NMR spectroscopy to confirm the structure of Methyl 4,6-O-benzylidene-α-D-galactopyranoside derivatives. [] These techniques provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Q5: How does the structure of chalcone influence Michael addition reactions catalyzed by α-D-galactoside-based crown ethers?

A5: Research indicates that the substituents present on the chalcone significantly impact the outcome of Michael addition reactions catalyzed by α-D-galactoside-based crown ethers. [] This highlights the importance of understanding the structure-activity relationship in these catalytic systems to optimize reaction conditions and achieve desired product outcomes.

Q6: What computational chemistry approaches have been applied to study reactions involving Methyl 4,6-O-benzylidene-α-D-galactopyranoside derivatives?

A6: Quantum chemical calculations have been employed to investigate the origin of stereoselectivities observed in reactions using α-D-galactoside-based crown ethers derived from Methyl 4,6-O-benzylidene-α-D-galactopyranoside. [] This computational approach provides insights into the reaction mechanisms and factors influencing stereochemical outcomes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。